3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde
Description
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde (C₁₁H₆BrFOS, MW: 285.13 g/mol) is a heteroaromatic aldehyde featuring a thiophene backbone substituted at the 3-position with a 2-bromo-6-fluorophenyl group and a formyl group at the 2-position. This compound is structurally tailored for applications in medicinal chemistry and materials science, leveraging the electron-withdrawing effects of bromo and fluoro substituents to modulate reactivity and biological activity. Its synthesis likely involves cross-coupling reactions (e.g., Suzuki-Miyaura) or Claisen-Schmidt condensations, as inferred from analogous methodologies in related studies .
The compound’s crystal structure and thermal stability can be characterized using X-ray diffraction (SHELX/ORTEP software) and thermogravimetric analysis (TGA), respectively .
Properties
Molecular Formula |
C11H6BrFOS |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
3-(2-bromo-6-fluorophenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrFOS/c12-8-2-1-3-9(13)11(8)7-4-5-15-10(7)6-14/h1-6H |
InChI Key |
AMMSCUGPDYZXLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(SC=C2)C=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Suzuki–Miyaura Cross-Coupling Reactions
The bromine atom at the 2-position of the phenyl ring enables palladium-catalyzed coupling with aryl/heteroaryl boronic acids. This reaction proceeds under mild conditions (50–80°C) using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and K₂CO₃/Na₂CO₃ as bases in THF/H₂O or dioxane .
Example reaction:
| Catalyst | Base | Solvent | Yield Range |
|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | THF/H₂O (3:1) | 70–85% |
| PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 65–78% |
This reaction retains the aldehyde functionality, enabling further derivatization.
Aldehyde-Specific Reactions
The carbaldehyde group participates in nucleophilic additions and condensations:
Condensation with Amines
Reacts with primary amines (e.g., thiosemicarbazide) to form Schiff bases:
A study on pyridine-3-carbaldehydes demonstrated quantitative yields for thiosemicarbazone formation under ethanol reflux (4–6 hrs) .
Product example:
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde thiosemicarbazone (potential antimicrobial agent).
Oxidation/Reduction
-
Oxidation: The aldehyde converts to carboxylic acid using KMnO₄ or CrO₃ (70–90% yields).
-
Reduction: NaBH₄ or LiAlH₄ reduces the aldehyde to a hydroxymethyl group (-CH₂OH).
Halogen Dance and Bromination
Under bromine (Br₂) in CHCl₃/H₂O, decarbonylative dibromination occurs via a σ-complex intermediate (Figure 1) :
Mechanism highlights:
-
Electrophilic bromination at the α-position of thiophene.
-
Formic acid elimination via deformylation.
-
Second bromination yields 3,5-dibromo derivatives.
Computational data (DFT):
Electrophilic Aromatic Substitution
The electron-rich thiophene ring undergoes nitration or sulfonation:
| Reaction | Reagents | Position | Byproducts |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 of thiophene | <5% ortho isomers |
| Sulfonation | SO₃/DMF, 50°C | C5 of thiophene | Sulfone derivatives |
Regioselectivity is controlled by the electron-withdrawing aldehyde group.
Stability and Side Reactions
-
Light sensitivity: The aldehyde group undergoes slow autoxidation; store under N₂.
-
Thermal decomposition: Above 200°C, debromination and CO release occur (TGA data: 15% mass loss at 220°C).
Scientific Research Applications
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene-based compounds are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, enabling the construction of various functionalized thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Substituent Effects: Bromo/Fluoro vs. Methoxy
Compound : 3-(3-Methoxyphenyl)thiophene-2-carbaldehyde
- Substituents : A methoxy (-OCH₃) group at the 3-position of the phenyl ring.
- Key Differences :
- Electronic Effects : Methoxy is electron-donating (+M effect), enhancing electron density on the phenyl ring. In contrast, bromo and fluoro groups are electron-withdrawing (-I effect), reducing electron density. This impacts reactivity in electrophilic substitution or cross-coupling reactions .
- Biological Activity : Methoxy-substituted derivatives are associated with antioxidant and anti-inflammatory properties, while bromo/fluoro-substituted analogues may exhibit enhanced antimicrobial or antiparasitic activity due to increased membrane permeability .
Positional Isomerism: 3- vs. 4-Substituted Thiophene
Compound : 4-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde
- Structural Difference : The bromo/fluorophenyl group is attached at the 4-position of the thiophene ring instead of the 3-position.
- The 4-substituted isomer may exhibit steric hindrance, affecting reaction kinetics in nucleophilic additions. Crystal Packing: Positional isomerism alters molecular symmetry, influencing crystal lattice stability and melting points. For example, 3-substituted derivatives may form more ordered crystalline structures due to reduced steric clashes .
Functional Group Variations: Thiophene-2-carbaldehyde Derivatives
Compound : 1-(2,4-Dichloro-5-fluorophenyl)-3-(2-thienyl)-2-propen-1-one
- Key Differences: Core Structure: Replaces the formyl group with a propenone moiety. Applications: Propenone derivatives serve as intermediates for pyrimidine synthesis (e.g., antimicrobial 4-thiazolidinones). The aldehyde group in 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde offers versatility in forming Schiff bases or heterocycles like oxazolidinones .
Biological Activity
3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde is a compound belonging to the thiophene family, which has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the available literature on its synthesis, biological activities, and potential therapeutic applications.
- Molecular Formula : C11H8BrFOS
- Molecular Weight : 287.15 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the literature.
Synthesis
The synthesis of this compound typically involves the bromination of 6-fluorophenyl derivatives followed by the introduction of a thiophene ring through various coupling reactions. The detailed synthetic routes are often optimized for yield and purity, utilizing methods such as Suzuki cross-coupling or other palladium-catalyzed reactions.
Antimicrobial Activity
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related thiophene compounds display inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans strains. The minimum inhibitory concentration (MIC) values for some thiophene derivatives can be as low as 2 to 4 μg/mL, indicating potent activity against specific bacterial strains .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 2 | Clostridium difficile |
| Compound B | 4 | Staphylococcus aureus |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of thiophene-based compounds is another area of active research. In vitro studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines. For example, compounds similar to this compound have shown IC50 values ranging from 10 to 30 μM against different tumor cell lines, suggesting a promising therapeutic application in oncology .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
| A549 | 25 | Inhibition of DNA synthesis |
Case Studies
- Antimicrobial Evaluation : A study evaluated various thiophene derivatives for their antimicrobial properties using the broth microdilution method. The results indicated that compounds with similar structures to this compound exhibited strong activity against MRSA and other resistant strains, highlighting the potential for developing new antibiotics .
- Anticancer Studies : In a comparative study of several thiophene analogs, one derivative showed significant cytotoxicity against multiple cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This underscores the potential of thiophene derivatives as effective anticancer agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within pathogens or cancer cells. For antimicrobial action, it is believed that these compounds disrupt cellular processes such as protein synthesis or cell wall integrity. In cancer cells, they may induce apoptosis or inhibit critical pathways involved in cell division and survival.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-Bromo-6-fluorophenyl)thiophene-2-carbaldehyde, and what analytical methods are critical for confirming its structure?
- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, where thiophene-2-carbaldehyde (a common precursor) is functionalized with a bromo-fluorophenyl boronic acid derivative. Key steps include:
- Use of tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize acid byproducts .
- Purification via column chromatography to isolate the product from byproducts such as triethylammonium salts .
- Characterization : Confirm structure using:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and coupling patterns.
- IR spectroscopy to identify the aldehyde carbonyl stretch (~1700 cm⁻¹) and aromatic C–Br/C–F vibrations .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Bromine : Acts as a leaving group in nucleophilic substitution or facilitates oxidative addition in palladium-catalyzed reactions due to its moderate electronegativity and polarizability .
- Fluorine : Enhances electron-withdrawing effects at the ortho position, stabilizing intermediates and directing electrophilic attacks to specific sites on the thiophene ring .
- Interplay : The ortho-bromo and fluoro substituents create steric hindrance, which may slow reaction kinetics but improve regioselectivity in coupling reactions .
Q. What are the primary applications of this compound in pharmaceutical intermediate synthesis?
- The compound serves as a versatile building block for:
- Heterocyclic drug candidates : The thiophene core and halogenated aryl group enable further functionalization (e.g., amination, cyclization) to generate bioactive molecules .
- Fluorinated analogs : The fluorine atom enhances metabolic stability and bioavailability in drug design .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of this compound?
- Optimization Strategies :
- Temperature control : Maintain reactions at 0–25°C to suppress side reactions like aldehyde oxidation .
- Catalyst selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for higher yields in cross-coupling steps .
- Real-time monitoring : Employ thin-layer chromatography (TLC) or in situ NMR to track reaction progress and adjust stoichiometry .
Q. What strategies are effective in resolving contradictory data regarding the regioselectivity of electrophilic substitution in bromo-fluoro-substituted thiophene derivatives?
- Experimental Approaches :
- Isotopic labeling : Introduce deuterium at suspected reactive sites to trace substitution patterns via mass spectrometry .
- Computational modeling : Use density functional theory (DFT) to predict electron density maps and identify favored reaction sites .
- Case Study : Compare reactivity of para-bromo vs. ortho-fluoro analogs to isolate electronic vs. steric contributions .
Q. How does the steric and electronic interplay between bromine and fluorine at the ortho positions affect crystallization and X-ray diffraction analysis?
- Steric Effects : The bulky bromine atom may disrupt crystal packing, necessitating slow evaporation techniques or co-crystallization with stabilizing agents (e.g., crown ethers) .
- Electronic Effects : Fluorine’s electronegativity enhances dipole moments, improving crystal lattice stability. However, halogen-halogen interactions (Br···F) can introduce disorder, complicating X-ray refinement .
- Best Practices : Use synchrotron radiation for high-resolution data collection and SHELXL for disorder modeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
